molecular formula C19H22N4O6S3 B1678234 Pritelivir mesylate CAS No. 1428333-96-3

Pritelivir mesylate

カタログ番号 B1678234
CAS番号: 1428333-96-3
分子量: 498.6 g/mol
InChIキー: PPAJHCGEURRDOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pritelivir mesylate, also known as AIC-316 and BAY 57-1293, is a potent helicase primase inhibitor . It inhibits the replication of herpes simplex virus (HSV) type 1 and type 2 in the nanomolar range in vitro by abrogating the enzymatic activity of the viral primase-helicase complex .


Molecular Structure Analysis

Pritelivir mesylate has a molecular formula of C19H22N4O6S3 and a molecular weight of 498.6 . It belongs to the class of organic compounds known as phenylpyridines .


Chemical Reactions Analysis

Pritelivir mesylate is a novel helicase-primase inhibitor that prevents the de novo synthesis of virus DNA through inhibition of the helicase-primase complex . It does not require activation by viral enzymes and can thus protect uninfected cells .


Physical And Chemical Properties Analysis

Pritelivir mesylate has a molecular weight of 498.6 and is a solid form . It has a solubility of 83.33 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, in a dry and sealed condition .

科学的研究の応用

Treatment of Herpes Simplex Viruses

Pritelivir mesylate was discovered as a highly potent drug against herpes simplex viruses with a novel mode of action, i.e., inhibition of the viral helicase-primase . It has shown superiority in phase II testing against Valtrex™ in patients with genital herpes .

Optimization of Drug Administration

Different solid forms of Pritelivir mesylate have been generated for additional applications, such as systemic or topical applications . These different solid phase forms, including pharmaceutical salts, solvates, and hydrates, as well as polymorphs thereof, were investigated to develop oral and topical application forms with an optimized pharmaceutical profile .

Suppression of Viral Shedding

Data from a phase 2 trial of Pritelivir mesylate, an HSV DNA helicase-primase inhibitor, identified that increasing doses of Pritelivir limit shedding frequency by decreasing shedding episode frequency, duration, and viral load .

In Vivo Superiority Over Existing Treatments

In various rodent models of HSV infection, the antiviral activity of Pritelivir in vivo was found to be superior compared to all compounds currently used to treat HSV infections .

Indirect Limitation of Viral Spread

Although Pritelivir directly inhibits replication in epithelial cells, mathematical models indicate that Pritelivir also indirectly limits downstream viral spread from neurons to genital keratinocytes, within genital ulcers, and from ulcer to new mucosal sites of infection .

Long Half-Life

Pritelivir mesylate has a serum half-life of approximately 80 hours , which is significantly longer than the half-lives of many other antiviral agents. This long half-life could potentially allow for less frequent dosing, improving patient compliance.

作用機序

Target of Action

Pritelivir mesylate primarily targets the Herpes Simplex Virus (HSV) helicase-primase complex . This complex plays a crucial role in the replication of the virus’s DNA, making it a key target for antiviral drugs .

Mode of Action

Pritelivir mesylate is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs . It acts by inhibiting the helicase-primase complex, thereby preventing the de novo synthesis of viral DNA . This mode of action is distinct from other antiviral agents used for treating HSV infections, which typically target the viral DNA polymerase .

Biochemical Pathways

By inhibiting the helicase-primase complex, Pritelivir mesylate disrupts the HSV DNA replication process . This prevents the virus from multiplying, thereby limiting the spread of the infection within the host .

Pharmacokinetics

Pritelivir mesylate is administered orally, topically, and through vaginal routes . The drug is fast disintegrating, i.e., within 1-2 minutes . Its dissolution properties are mainly driven by the drug substance characteristics . .

Result of Action

The inhibition of the helicase-primase complex by Pritelivir mesylate results in a significant reduction in the replication of the HSV DNA . This leads to a decrease in the severity and frequency of HSV outbreaks . In clinical trials, Pritelivir mesylate has shown strong clinical efficacy and a good safety profile .

Action Environment

Pritelivir mesylate is particularly effective in the treatment of HSV infections in immunocompromised patients, whose infections have become resistant to acyclovir . The drug’s efficacy can be influenced by factors such as the patient’s immune status and the presence of drug-resistant strains of the virus . Current therapies for these patients can lead to severe side effects, including renal failure . These recent results reinforce the potential of Pritelivir mesylate and its novel mode of action as a well-tolerated, efficacious, and convenient oral treatment option .

Safety and Hazards

Pritelivir mesylate may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . In case of exposure, it is recommended to wash off with plenty of water and seek medical advice if irritation persists .

将来の方向性

Pritelivir mesylate is currently being evaluated in a pivotal phase 3 trial for the treatment of acyclovir-resistant HSV infections in immunocompromised patients . The Phase III part of the trial will compare lesion healing in a given time frame and is conducted worldwide at up to 70 sites in the US, South America, Europe, and China . The estimated primary completion date is June 2024 .

特性

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJHCGEURRDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pritelivir mesylate

CAS RN

1428333-96-3
Record name Pritelivir mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRITELIVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir mesylate
Reactant of Route 2
Reactant of Route 2
Pritelivir mesylate
Reactant of Route 3
Reactant of Route 3
Pritelivir mesylate
Reactant of Route 4
Pritelivir mesylate
Reactant of Route 5
Pritelivir mesylate
Reactant of Route 6
Pritelivir mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。